molecular formula C8H6Cl2N2O3 B1664990 N-(2,6-dichloro-4-nitrophenyl)acetamide CAS No. 17742-68-6

N-(2,6-dichloro-4-nitrophenyl)acetamide

Cat. No. B1664990
CAS RN: 17742-68-6
M. Wt: 249.05 g/mol
InChI Key: ZRCQYAQOWIQUBA-UHFFFAOYSA-N
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Description

Acetoxon is a biochemical.

Scientific Research Applications

Crystallographic Structure and Conformation

  • Conformation Analysis : Research has analyzed the conformation of similar compounds, such as 2,2-Dichloro-N-(3-nitrophenyl)acetamide, indicating a consistent anti conformation to the meta-nitro group. This study provides insights into the geometric parameters of such compounds, which are crucial in understanding their physical and chemical properties (Gowda, Foro, & Fuess, 2008).

Synthesis and Application in Polymer Chemistry

  • AB-type Monomers for Polybenzimidazoles : The synthesis of new AB-type monomers for polybenzimidazoles from compounds structurally related to N-(2,6-dichloro-4-nitrophenyl)acetamide highlights its potential application in creating advanced polymeric materials (Begunov & Valyaeva, 2015).

Nonlinear Optical Material Research

  • Optical Material Research : Investigations into compounds like 3-Nitroacetanilide, structurally similar to N-(2,6-dichloro-4-nitrophenyl)acetamide, have explored their applications as organic non-linear optical materials. This highlights the potential of such compounds in optical and electronic applications (Mahalakshmi, Upadhyaya, & Row, 2002).

Hydrogen Bond Analysis in Derivatives

  • Hydrogen Bond Properties : A computational study examined the hydrogen bond properties in derivatives of acetamide, which is relevant for understanding the behavior of N-(2,6-dichloro-4-nitrophenyl)acetamide in various chemical environments (Mirzaei, Samadi, & Hadipour, 2010).

Environmental Chemistry and Herbicide Metabolism

  • Metabolism of Related Herbicides : Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes may provide indirect insights into the metabolic pathways and environmental impact of similar compounds like N-(2,6-dichloro-4-nitrophenyl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

CAS RN

17742-68-6

Product Name

N-(2,6-dichloro-4-nitrophenyl)acetamide

Molecular Formula

C8H6Cl2N2O3

Molecular Weight

249.05 g/mol

IUPAC Name

N-(2,6-dichloro-4-nitrophenyl)acetamide

InChI

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-8-6(9)2-5(12(14)15)3-7(8)10/h2-3H,1H3,(H,11,13)

InChI Key

ZRCQYAQOWIQUBA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

Appearance

Solid powder

Color/Form

Liquid

Other CAS RN

2425-25-4

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

In water, 2.74X10+3 mg/L at 25 °C (est)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetofos;  AI3-27526;  AI3 27526;  AI327526.

vapor_pressure

1.6X10-4 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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